molecular formula C26H23NO B14263103 4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol CAS No. 138417-47-7

4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol

Cat. No.: B14263103
CAS No.: 138417-47-7
M. Wt: 365.5 g/mol
InChI Key: YUPJIRUPQFXFJI-UHFFFAOYSA-N
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Description

4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-ol is an organic compound known for its unique chemical structure and properties This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and 4-methylphenylamine as the primary starting materials.

    Formation of Intermediate: The reaction between biphenyl and 4-methylphenylamine under controlled conditions leads to the formation of an intermediate compound.

    Introduction of Hydroxyl Group: The intermediate compound is then subjected to further reactions to introduce the hydroxyl group at the desired position on the biphenyl backbone.

Industrial Production Methods

Industrial production of 4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts and Solvents: The use of specific catalysts and solvents to facilitate the reaction and improve efficiency.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to achieve the desired product.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways: Modulating signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    4-[Bis(4-methylphenyl)amino]azobenzene: Similar structure but with an azobenzene group.

    4-[Phenyl(biphenyl-4-yl)amino]azobenzene: Another related compound with different substituents.

Uniqueness

4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c1-19-3-11-23(12-4-19)27(24-13-5-20(2)6-14-24)25-15-7-21(8-16-25)22-9-17-26(28)18-10-22/h3-18,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPJIRUPQFXFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595683
Record name 4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138417-47-7
Record name 4′-[Bis(4-methylphenyl)amino][1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138417-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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